p-Menth-1-en-8-yl benzoate

Description

BenchChem offers high-quality p-Menth-1-en-8-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Menth-1-en-8-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

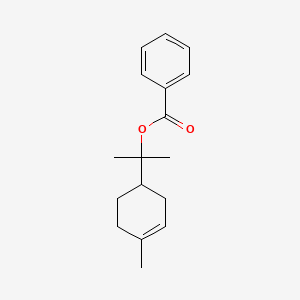

Structure

3D Structure

Properties

CAS No. |

71648-34-5 |

|---|---|

Molecular Formula |

C17H22O2 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate |

InChI |

InChI=1S/C17H22O2/c1-13-9-11-15(12-10-13)17(2,3)19-16(18)14-7-5-4-6-8-14/h4-9,15H,10-12H2,1-3H3 |

InChI Key |

SNCWRHHQNIWULG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

p-Menth-1-en-8-yl benzoate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of p-Menth-1-en-8-yl benzoate, a compound of interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

p-Menth-1-en-8-yl benzoate, also known by its IUPAC name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate, is an ester derived from the reaction of α-terpineol (p-Menth-1-en-8-ol) and benzoic acid. Its chemical structure consists of a p-menthane skeleton, characterized by a cyclohexene ring with a methyl and an isopropyl group, linked to a benzoate group via an ester bond.

Chemical Structure:

Physicochemical Properties

Quantitative data for p-Menth-1-en-8-yl benzoate is summarized in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₂ | PubChem[1] |

| Molecular Weight | 258.35 g/mol | PubChem[1] |

| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate | PubChem[1] |

| CAS Number | 71648-34-5 | The Good Scents Company[2] |

| Appearance | Colorless to yellowish liquid (inferred from related compounds) | N/A |

| Flash Point | 142.78 °C (289.00 °F; TCC) | The Good Scents Company[2] |

| Specific Gravity | 0.970 g/cm³ (at 25 °C) | The Good Scents Company[2] |

| XLogP3 (Computed) | 4.1 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 26.3 Ų | PubChem[1] |

| Refractive Index (Computed) | 1.522 | PubChem |

Synthesis

A potential synthetic pathway is illustrated in the diagram below.

Caption: Proposed synthesis of p-Menth-1-en-8-yl benzoate via Fischer esterification.

General Experimental Protocol (Proposed)

The following is a generalized protocol for the esterification of α-terpineol with benzoic acid. Optimization of reaction conditions (temperature, time, catalyst amount) would be necessary to achieve a high yield.

Materials:

-

α-Terpineol

-

Benzoic acid

-

Concentrated sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of α-terpineol and benzoic acid.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude p-Menth-1-en-8-yl benzoate.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for p-Menth-1-en-8-yl benzoate are not widely available in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure.

Expected Infrared (IR) Spectroscopy:

-

A strong C=O stretching band characteristic of an ester is expected in the region of 1720-1700 cm⁻¹.

-

C-O stretching bands are anticipated around 1300-1100 cm⁻¹.

-

Aromatic C=C stretching bands from the benzoate group should appear around 1600-1450 cm⁻¹.

-

C-H stretching bands for both aliphatic and aromatic protons are expected around 3100-2850 cm⁻¹.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzoate group would be expected in the downfield region (δ 7.4-8.1 ppm). The protons of the p-menthane ring would appear in the upfield region, with the vinyl proton of the cyclohexene ring appearing around δ 5.4 ppm. The methyl protons would also be present in the upfield region.

-

¹³C NMR: The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of δ 165-175 ppm. Aromatic carbons would appear between δ 128-135 ppm, and the carbons of the p-menthane moiety would be found in the upfield region.

Expected Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 258.

-

Common fragmentation patterns for esters would likely be observed, including cleavage of the C-O bond to give fragments corresponding to the benzoate and p-menthenyl moieties.

Potential Applications in Drug Development

While specific biological activities for p-Menth-1-en-8-yl benzoate are not well-documented, its structural components suggest potential areas of interest for drug development. Terpenoids, such as α-terpineol, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The benzoate moiety is also present in numerous pharmaceutical compounds. The combination of these two fragments in p-Menth-1-en-8-yl benzoate could potentially lead to novel therapeutic agents. Further research is required to explore the pharmacological profile of this compound.

The workflow for investigating the potential of a novel compound like p-Menth-1-en-8-yl benzoate in drug development is outlined below.

Caption: A simplified workflow for early-stage drug discovery.

Conclusion

p-Menth-1-en-8-yl benzoate is a terpene ester with a well-defined chemical structure. While some of its physical properties have been reported, a significant portion of the data, particularly regarding its biological activity and detailed spectral characterization, remains to be experimentally determined. The proposed synthesis via Fischer esterification provides a viable route for obtaining this compound for further investigation. Its structural similarity to other biologically active terpenoids and benzoates suggests that p-Menth-1-en-8-yl benzoate may be a valuable candidate for future research in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Synthesis of p-Menth-1-en-8-yl benzoate from Limonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-Menth-1-en-8-yl benzoate, a benzoate ester of α-terpineol, starting from the readily available monoterpene, limonene. The synthesis involves a two-step process: the hydration of limonene to α-terpineol (p-Menth-1-en-8-ol) and the subsequent esterification of α-terpineol with benzoyl chloride. This document details the experimental protocols for each step, presents key quantitative data in structured tables, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Limonene, a major component of citrus fruit oils, is a versatile and abundant renewable feedstock for the chemical industry. Its conversion to value-added derivatives is of significant interest. One such derivative is p-Menth-1-en-8-yl benzoate, an ester that combines the structural features of the terpenoid α-terpineol with a benzoate moiety. This compound has potential applications in the fragrance, flavor, and pharmaceutical industries. The synthesis outlined in this guide follows a logical progression from a natural starting material to a more complex molecular target.

Synthesis Pathway Overview

The overall synthesis is a two-step process. The first step involves the acid-catalyzed hydration of limonene to produce α-terpineol. The second step is the esterification of the tertiary alcohol of α-terpineol with benzoyl chloride to yield the final product, p-Menth-1-en-8-yl benzoate.

Caption: Overall synthesis pathway from limonene to p-Menth-1-en-8-yl benzoate.

Experimental Protocols

Step 1: Synthesis of α-Terpineol from Limonene

This protocol is adapted from a patented method utilizing a supported catalyst for the hydration of limonene.[1]

Materials:

-

Raw oil containing limonene (e.g., 63.3% limonene)

-

Water

-

Activated carbon-supported ZnSO₄/H₃PO₄ catalyst

-

Reaction flask equipped with a stirrer

Procedure:

-

To a reaction flask, add 50 g of the raw oil containing limonene, 160 g of water, and 2 g of the activated carbon-supported ZnSO₄/H₃PO₄ catalyst.[1]

-

Stir the mixture vigorously at 30°C for 9 hours.[1]

-

Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of limonene.

-

Upon completion, filter the reaction mixture to recover the catalyst.

-

Separate the oil phase from the aqueous phase.

-

Purify the crude α-terpineol by vacuum distillation to obtain high-purity α-terpineol.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Limonene Conversion Rate | >99% | [1] |

| Selectivity to α-Terpineol | >65% | [1] |

| Final α-Terpineol Purity | 98.6% (by GC after distillation) | [1] |

Step 2: Synthesis of p-Menth-1-en-8-yl benzoate from α-Terpineol

This protocol is based on the general principles of the Schotten-Baumann reaction for the esterification of alcohols.

Materials:

-

α-Terpineol (synthesized in Step 1)

-

Benzoyl chloride

-

Pyridine (or aqueous sodium hydroxide)

-

Dichloromethane (or other suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve α-terpineol in a suitable inert solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add an equimolar amount of pyridine (or a slight excess) to the solution.

-

Slowly add benzoyl chloride (1 to 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude p-Menth-1-en-8-yl benzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

Physicochemical and Spectroscopic Data for p-Menth-1-en-8-yl benzoate:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₂ | [2] |

| Molecular Weight | 258.35 g/mol | [2] |

| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate | [2] |

| CAS Number | 71648-34-5 | [2] |

| Appearance | Expected to be a colorless to pale yellow oil | |

| Boiling Point | Not available | |

| ¹H NMR (CDCl₃) | Predicted shifts: Aromatic protons (δ 7.4-8.1 ppm), Vinyl proton (δ ~5.4 ppm), Alkyl protons (δ 1.0-2.5 ppm) | |

| ¹³C NMR (CDCl₃) | Predicted shifts: Carbonyl carbon (δ ~166 ppm), Aromatic carbons (δ 128-133 ppm), Alkene carbons (δ ~120, ~134 ppm), Quaternary ether carbon (δ ~82 ppm), Alkyl carbons (δ 20-40 ppm) | |

| IR (neat) | Expected characteristic peaks: C=O stretch (~1715 cm⁻¹), C-O stretch (~1270, 1110 cm⁻¹), C=C stretch (~1650 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹) | [3] |

| Mass Spectrum (EI) | Expected fragments: M⁺ at m/z 258, loss of benzoate (m/z 136), benzoyl cation (m/z 105) |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

References

Spectroscopic Profile of p-Menth-1-en-8-yl benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of p-Menth-1-en-8-yl benzoate. Due to the limited availability of direct experimental data for this specific compound, this document presents a comprehensive analysis based on the spectroscopic data of the closely related analogue, α-terpinyl acetate (p-Menth-1-en-8-yl acetate), and provides predicted data for the title compound. This guide includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to aid researchers in the characterization of similar molecules.

Introduction

p-Menth-1-en-8-yl benzoate is a benzoate ester of α-terpineol. Terpenoid esters are a class of compounds with significant interest in the fragrance, flavor, and pharmaceutical industries. Their biological activities are closely linked to their molecular structure. Accurate spectroscopic characterization is therefore essential for the identification, quality control, and elucidation of the structure-activity relationships of these compounds. This guide addresses the current gap in publicly available spectroscopic data for p-Menth-1-en-8-yl benzoate by providing a detailed predictive analysis and standardized methodologies for its empirical study.

Predicted and Analogous Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Data of α-Terpinyl Acetate and Predicted ¹³C NMR Data for p-Menth-1-en-8-yl Benzoate. Solvent: CDCl₃, Frequency: 25.16 MHz for α-Terpinyl Acetate.

| Carbon Atom | α-Terpinyl Acetate (Experimental Shifts [ppm])[1] | p-Menth-1-en-8-yl Benzoate (Predicted Shifts [ppm]) |

| C=O (ester) | 170.32 | ~166 |

| C (aromatic, attached to O) | - | ~130 |

| CH (aromatic) | - | ~128-133 |

| C (quaternary, attached to O) | 84.77 | ~85 |

| C (olefinic) | 133.84 | ~134 |

| CH (olefinic) | 120.41 | ~120 |

| CH₂ | 42.67, 30.96 | ~43, ~31 |

| CH₃ (acetyl) | 22.41 | - |

| CH₃ (terpene) | 26.44, 23.94, 23.36, 23.31, 23.15 | ~26, ~24, ~23 |

Table 2: Predicted ¹H NMR Data for p-Menth-1-en-8-yl Benzoate. Solvent: CDCl₃, Predicted Frequency: 400 MHz.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho) | ~8.0 | d | 2H |

| Aromatic H (meta, para) | ~7.4-7.6 | m | 3H |

| Olefinic H | ~5.4 | br s | 1H |

| CH | ~2.0-2.2 | m | 1H |

| CH₂ | ~1.8-2.1 | m | 4H |

| CH (terpene) | ~1.5-1.7 | m | 1H |

| CH₃ (olefinic) | ~1.65 | s | 3H |

| CH₃ (gem-dimethyl) | ~1.55 | s | 6H |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for p-Menth-1-en-8-yl Benzoate (Predicted).

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester stretch) | ~1720-1740 | Strong |

| C-O (ester stretch) | ~1250-1300 | Strong |

| C=C (aromatic stretch) | ~1600, ~1450 | Medium |

| C=C (olefinic stretch) | ~1640 | Medium |

| C-H (aromatic) | ~3030-3100 | Medium |

| C-H (aliphatic) | ~2850-2960 | Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for α-Terpinyl Acetate and Predicted Data for p-Menth-1-en-8-yl Benzoate. Ionization Mode: Electron Ionization (EI).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) (Predicted/Experimental) |

| α-Terpinyl Acetate | C₁₂H₂₀O₂ | 196.29 | 136, 121, 93, 43[1][2] |

| p-Menth-1-en-8-yl Benzoate | C₁₇H₂₂O₂ | 258.36 | 258 (M+), 136, 122, 105, 77 |

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for compounds such as p-Menth-1-en-8-yl benzoate.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds (for routine spectra).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

Proton decoupling is applied to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.[3][4]

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small drop of the liquid sample directly onto the ATR crystal.[4]

-

If the sample is a solid, ensure good contact between the sample and the crystal by applying pressure.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

This protocol is for Electron Ionization (EI) Mass Spectrometry, a common technique for the analysis of small, volatile molecules.[5][6]

-

Sample Introduction:

-

The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC).

-

The sample is volatilized in the heated inlet.

-

-

Ionization:

-

Mass Analysis:

-

The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Validation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of p-Menth-1-en-8-yl benzoate through predictive data and analysis of a close structural analogue. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data for this and similar compounds. The provided workflow visualization further clarifies the process of chemical analysis from synthesis to final structural elucidation. This document serves as a valuable resource for professionals in the fields of chemistry and drug development, facilitating further research and application of this class of compounds.

References

- 1. alpha-Terpinyl acetate | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Terpinyl acetate [webbook.nist.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. agilent.com [agilent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

p-Menth-1-en-8-yl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals

Executive Summary

p-Menth-1-en-8-yl benzoate, also known as terpinyl benzoate, is a synthetic fragrance ingredient derived from the naturally occurring monoterpenoid alcohol, α-terpineol (p-Menth-1-en-8-ol). While α-terpineol is a common constituent of many essential oils, there is no substantive evidence to suggest that p-Menth-1-en-8-yl benzoate occurs naturally. This technical guide provides a comprehensive overview of p-Menth-1-en-8-yl benzoate, focusing on its synthesis from a natural precursor, analytical methodologies for its identification and quantification, and its applications, particularly in the fragrance industry. This document is intended to serve as a resource for professionals in research, development, and quality control who may encounter this compound.

The Natural Precursor: α-Terpineol (p-Menth-1-en-8-ol)

The starting material for the synthesis of p-Menth-1-en-8-yl benzoate is α-terpineol, a monoterpene alcohol found in a wide variety of essential oils. Understanding the properties of this precursor is crucial for the synthesis and analysis of its derivatives.

Natural Occurrence and Properties of α-Terpineol

α-Terpineol is a major component of essential oils from sources such as pine, lilac, and eucalyptus. It is known for its pleasant floral, lilac-like aroma.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molar Mass | 154.25 g/mol |

| Boiling Point | 219-220 °C |

| Appearance | Colorless liquid |

| Odor | Floral, lilac |

| Solubility | Insoluble in water, soluble in ethanol and ether |

Synthesis of p-Menth-1-en-8-yl Benzoate

p-Menth-1-en-8-yl benzoate is typically synthesized through the esterification of α-terpineol with a benzoylating agent. A common laboratory-scale and industrial method is the reaction of α-terpineol with benzoyl chloride.

Experimental Protocol: Esterification of α-Terpineol

Objective: To synthesize p-Menth-1-en-8-yl benzoate from α-terpineol and benzoyl chloride.

Materials:

-

α-Terpineol (p-Menth-1-en-8-ol)

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Diethyl ether (or other suitable organic solvent)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve α-terpineol in an excess of pyridine (which acts as both a solvent and a catalyst).

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the cooled, stirring solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and 5% hydrochloric acid to neutralize the excess pyridine.

-

Separate the organic layer and wash it successively with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude p-Menth-1-en-8-yl benzoate.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Caption: Synthesis of p-Menth-1-en-8-yl benzoate.

Analytical Characterization

The identification and quantification of p-Menth-1-en-8-yl benzoate, particularly in complex mixtures such as fragrance formulations, are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the analysis of volatile and semi-volatile compounds like terpene esters.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify p-Menth-1-en-8-yl benzoate in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

-

Helium carrier gas

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Injection Mode: Split (e.g., 50:1)

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

-

Dilute the sample containing or suspected to contain p-Menth-1-en-8-yl benzoate in a suitable solvent (e.g., ethyl acetate, hexane).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering matrix components.

-

Inject a 1 µL aliquot into the GC-MS system.

Data Analysis:

-

Identification: Compare the retention time and the mass spectrum of the analyte with that of a certified reference standard of p-Menth-1-en-8-yl benzoate. The mass spectrum is expected to show characteristic fragments resulting from the cleavage of the ester bond and fragmentation of the terpene moiety.

-

Quantification: Prepare a calibration curve using a series of known concentrations of the reference standard. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Caption: GC-MS analysis workflow.

Biological Activity and Applications

The primary application of p-Menth-1-en-8-yl benzoate is as a fragrance ingredient in a variety of consumer products. Its aroma is typically described as floral and balsamic. There is limited publicly available information on the specific biological or pharmacological activities of p-Menth-1-en-8-yl benzoate. Any investigation into its biological effects should consider the activities of its parent compound, α-terpineol, which has been studied for various properties, including antimicrobial and anti-inflammatory effects.

Conclusion

p-Menth-1-en-8-yl benzoate is a synthetic derivative of the naturally occurring α-terpineol. Its synthesis is straightforward, and its analysis is readily achieved using standard chromatographic techniques like GC-MS. While it does not appear to be a natural constituent of essential oils, its connection to a natural precursor places it in the category of nature-identical or nature-derived compounds, which are of significant interest in the fragrance, flavor, and pharmaceutical industries. Further research into the biological activities of this and other synthetic terpene esters could reveal novel applications.

Potential Biological Activity of p-Menth-1-en-8-yl benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-1-en-8-yl benzoate, an ester of α-terpineol and benzoic acid, is a molecule of interest for its potential biological activities. While direct studies on this specific ester are limited, a comprehensive review of its constituent components, α-terpineol and benzoic acid, provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the available scientific data on the anti-inflammatory and antimicrobial properties of these precursors, presenting detailed experimental protocols and summarizing quantitative data to facilitate further research and development.

Introduction

p-Menth-1-en-8-yl benzoate is a terpenoid ester that combines the structural features of the monoterpene alcohol α-terpineol (p-Menth-1-en-8-ol) and the aromatic carboxylic acid, benzoic acid. α-Terpineol is a well-documented bioactive compound found in various essential oils and is known for its anti-inflammatory, antimicrobial, and analgesic properties. Benzoic acid and its salts, such as sodium benzoate, are widely used as antimicrobial preservatives in the food and pharmaceutical industries. The esterification of α-terpineol with benzoic acid may yield a novel compound with a unique combination or enhancement of these biological activities. This guide explores the potential pharmacology of p-Menth-1-en-8-yl benzoate based on the established activities of its precursors.

Predicted Biological Activities

Based on the known bioactivities of α-terpineol and benzoic acid, p-Menth-1-en-8-yl benzoate is predicted to exhibit significant anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory potential of p-Menth-1-en-8-yl benzoate is primarily inferred from the activity of α-terpineol. Studies have shown that α-terpineol can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.[1]

Mechanism of Action: The anti-inflammatory effects of α-terpineol are believed to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][4][5] By suppressing the activation and translocation of NF-κB into the nucleus, α-terpineol can effectively downregulate the expression of these pro-inflammatory mediators.[3][6]

Quantitative Data: Animal studies have demonstrated the anti-inflammatory efficacy of α-terpineol in the carrageenan-induced paw edema model.

| Compound | Dose | Model | Effect | Reference |

| α-Terpineol | 50, 100, 200 mg/kg | Carrageenan-induced paw edema (rats) | Inhibition of edema by 48.9%, 68.7%, and 79.1% respectively at 3h | [7] |

| α-Terpineol | Not specified | Carrageenan-induced paw edema (mice) | Reduced paw edema and decreased inflammatory mediator levels | [1] |

Antimicrobial Activity

Both α-terpineol and benzoic acid possess well-established antimicrobial properties, suggesting that p-Menth-1-en-8-yl benzoate is likely to be an effective antimicrobial agent.

Mechanism of Action:

-

α-Terpineol: The antimicrobial action of α-terpineol is attributed to its ability to disrupt the cytoplasmic membrane of microorganisms. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[8]

-

Benzoic Acid (Sodium Benzoate): The antimicrobial activity of benzoic acid is dependent on its undissociated form, which is more prevalent in acidic conditions. The lipophilic, undissociated acid can easily penetrate the microbial cell membrane.[1][9] Inside the cell, it dissociates, leading to a decrease in intracellular pH. This acidification inhibits the activity of key enzymes involved in metabolism and energy production, such as those in the tricarboxylic acid cycle.[5][9] Furthermore, it can alter membrane permeability and interfere with substrate uptake.[1]

Quantitative Data: The antimicrobial efficacy of α-terpineol and sodium benzoate has been quantified using the Minimum Inhibitory Concentration (MIC) method.

Table 1: Minimum Inhibitory Concentration (MIC) of α-Terpineol against various microorganisms.

| Microorganism | MIC (µL/mL) | Reference |

| Escherichia coli | 0.78 | [8] |

| Salmonella enteritidis | 1.56 | [8] |

| Staphylococcus aureus | 1.56 | [8] |

| Escherichia coli O157:H7 | 0.6% (v/v) | [10] |

| Serratia liquefaciens | 0.6% (v/v) | [11] |

| Carnobacterium divergens | 0.6% (v/v) | [11] |

| Listeria innocua | 0.6% (v/v) | [11] |

| Staphylococcus aureus | 0.7% (v/v) | [11] |

| Salmonella Typhimurium | 0.7% (v/v) | [11] |

Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against various microorganisms.

| Microorganism | MIC (mg/mL) | pH | Reference |

| Candida albicans | 2.5 | Not specified | [12] |

| Saccharomyces cerevisiae | 489 ppm (0.489 mg/mL) | 3.0 | [13] |

| Dental plaque microorganisms | >106,590 µM (>15.3 mg/mL) | Not specified | [14] |

| Various bacteria and fungi | 0.78 - >50 | Not specified | [12] |

Synthesis

p-Menth-1-en-8-yl benzoate can be synthesized via the Fischer esterification of α-terpineol with benzoic acid. This acid-catalyzed reaction involves the condensation of the alcohol and carboxylic acid, with the removal of water to drive the equilibrium towards the ester product.

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Wistar albino rats of either sex (150-200g) are typically used.

-

Grouping: Animals are divided into at least three groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and one or more test groups (receiving different doses of p-Menth-1-en-8-yl benzoate).

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The respective treatments (vehicle, standard, or test compound) are administered orally or intraperitoneally.

-

After a specific period (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This in vitro method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial strains, and the test compound.

-

Procedure:

-

A stock solution of p-Menth-1-en-8-yl benzoate is prepared in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are made in the wells of the microtiter plate containing the broth medium.

-

A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard, then diluted) is added to each well.

-

Positive (broth + inoculum) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The available evidence strongly suggests that p-Menth-1-en-8-yl benzoate possesses promising anti-inflammatory and antimicrobial properties, inherited from its constituent molecules, α-terpineol and benzoic acid. The proposed mechanisms of action, involving the inhibition of the NF-κB pathway and disruption of microbial cell membranes, provide a solid basis for further investigation.

Future research should focus on the direct evaluation of p-Menth-1-en-8-yl benzoate in the described experimental models to confirm and quantify its biological activities. Head-to-head comparisons with its precursor molecules would be valuable to determine if the esterification results in synergistic or enhanced effects. Furthermore, elucidating the precise molecular targets and exploring a broader range of biological activities, such as analgesic and anticancer effects, could open up new avenues for the therapeutic application of this compound. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of p-Menth-1-en-8-yl benzoate's therapeutic potential.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]

- 3. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. foreverest.net [foreverest.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. agrojournal.org [agrojournal.org]

- 13. researchgate.net [researchgate.net]

- 14. medicaljournalssweden.se [medicaljournalssweden.se]

An In-depth Technical Guide to the Stereochemistry and Enantiomers of p-Menth-1-en-8-yl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-1-en-8-yl benzoate, also known as α-terpinyl benzoate, is a chiral molecule of interest in various chemical and pharmaceutical applications. Its stereochemistry, dictated by the substituted p-menthane ring system, gives rise to a pair of enantiomers that may exhibit distinct biological activities and physical properties. This technical guide provides a comprehensive overview of the stereochemical aspects of p-Menth-1-en-8-yl benzoate, including the properties of its precursor alcohol, α-terpineol. It outlines detailed potential methodologies for the synthesis and separation of its enantiomers, leveraging established enzymatic resolution techniques. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related chiral compounds.

Introduction to the Stereochemistry of p-Menth-1-en-8-yl Benzoate

The chemical structure of p-Menth-1-en-8-yl benzoate is characterized by a p-menthane skeleton, which contains a chiral center at the C4 position—the carbon atom to which the isopropenyl group (or its equivalent in the ester) is attached. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-p-Menth-1-en-8-yl benzoate and (S)-p-Menth-1-en-8-yl benzoate.

The precursor to this benzoate ester is p-Menth-1-en-8-ol, commonly known as α-terpineol. The stereochemistry of p-Menth-1-en-8-yl benzoate is directly derived from the stereochemistry of the α-terpineol used in its synthesis. The two enantiomers of α-terpineol are well-characterized:

-

(R)-(+)-α-Terpineol

-

(S)-(-)-α-Terpineol

The synthesis of the individual enantiomers of p-Menth-1-en-8-yl benzoate can be achieved by starting with the corresponding pure enantiomer of α-terpineol. Alternatively, the racemic mixture of the benzoate ester can be synthesized and subsequently resolved into its constituent enantiomers.

Physicochemical Data of α-Terpineol Enantiomers

Quantitative data for the enantiomers of the precursor alcohol, α-terpineol, is crucial for the synthesis and characterization of the corresponding benzoate esters.

| Property | (R)-(+)-α-Terpineol | (S)-(-)-α-Terpineol | Racemic (dl)-α-Terpineol |

| CAS Number | 7785-53-7 | 10482-56-1 | 98-55-5 |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |

| Appearance | Liquid | Liquid | Liquid |

| Boiling Point | 206-207 °C at 731 mmHg[1] | 80-81.5 °C at 5 mmHg[1] | 218.8-219.4 °C at 752 mmHg[1] |

| Density (d₄²⁰) | 0.9338 g/cm³[1] | 0.935 g/cm³[1] | 0.9386 g/cm³ (at 15 °C)[1] |

| Refractive Index (n_D²⁰) | 1.4818[1] | 1.4820[1] | 1.4831[1] |

| Specific Rotation [α]_D²⁰ | +92.45°[1] | -100° (c=20 in ethanol)[1] | 0° |

Experimental Protocols

Synthesis of Enantiomerically Pure p-Menth-1-en-8-yl Benzoate

This protocol describes the synthesis of (R)-p-Menth-1-en-8-yl benzoate starting from (R)-(+)-α-terpineol. The same procedure can be followed using (S)-(-)-α-terpineol to obtain the (S)-enantiomer.

Materials:

-

(R)-(+)-α-Terpineol

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-α-terpineol (1 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (R)-p-Menth-1-en-8-yl benzoate.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and measure its specific optical rotation using a polarimeter.

Lipase-Catalyzed Kinetic Resolution of Racemic p-Menth-1-en-8-yl Benzoate

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic p-Menth-1-en-8-yl benzoate. The choice of lipase and reaction conditions may require optimization for best results. Lipases are known to catalyze the enantioselective hydrolysis of esters.[2][3]

Materials:

-

Racemic p-Menth-1-en-8-yl benzoate

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., toluene or hexane)

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory equipment for biocatalysis

Procedure:

-

To a suspension of racemic p-Menth-1-en-8-yl benzoate in a biphasic system of an organic solvent and phosphate buffer, add the immobilized lipase.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC. The goal is to reach approximately 50% conversion.

-

At ~50% conversion, one enantiomer of the benzoate ester will be preferentially hydrolyzed to the corresponding α-terpineol enantiomer, leaving the unreacted benzoate ester enriched in the other enantiomer.

-

Stop the reaction by filtering off the immobilized enzyme.

-

Acidify the aqueous phase to protonate the benzoic acid formed and extract with an organic solvent like ethyl acetate.

-

The organic phase will contain the unreacted, enantiomerically enriched p-Menth-1-en-8-yl benzoate and the enantiomerically enriched α-terpineol.

-

Separate the enriched ester from the alcohol using column chromatography.

-

Determine the enantiomeric excess (e.e.) of both the recovered ester and the alcohol using chiral chromatography.

-

The specific rotation of the isolated enantiomerically enriched p-Menth-1-en-8-yl benzoate should be measured.

Visualizations

Stereoisomers of p-Menth-1-en-8-yl Benzoate

Caption: Relationship between the racemic mixture and the individual enantiomers.

Synthetic and Resolution Workflow

Caption: Pathways to obtaining enantiomerically enriched p-Menth-1-en-8-yl benzoate.

Conclusion

References

An In-depth Technical Guide to the Solubility of p-Menth-1-en-8-yl benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of p-Menth-1-en-8-yl benzoate in organic solvents. Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound in various organic solvents is not publicly available at this time.

Despite the absence of established quantitative data, this guide provides a robust, generalized experimental protocol for determining the solubility of p-Menth-1-en-8-yl benzoate. The methodologies described are based on standard laboratory practices for solubility assessment and leverage High-Performance Liquid Chromatography (HPLC) for quantification, a technique well-suited for analyzing benzoate derivatives.

Data Presentation

As no specific quantitative data for the solubility of p-Menth-1-en-8-yl benzoate in organic solvents could be located, a data table cannot be provided. Researchers are encouraged to utilize the experimental protocol outlined below to generate solubility data for their specific solvents and conditions of interest.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol describes a standard procedure for determining the equilibrium solubility of a solid compound, such as p-Menth-1-en-8-yl benzoate, in an organic solvent.

1. Materials and Equipment:

-

p-Menth-1-en-8-yl benzoate (solid, high purity)

-

Selected organic solvent(s) (e.g., ethanol, methanol, acetone, toluene), HPLC grade

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid p-Menth-1-en-8-yl benzoate to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of p-Menth-1-en-8-yl benzoate of known concentrations in the mobile phase.

-

Develop a suitable HPLC method for the analysis of p-Menth-1-en-8-yl benzoate. This will involve selecting an appropriate mobile phase, flow rate, and UV detection wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of p-Menth-1-en-8-yl benzoate in the original, undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of p-Menth-1-en-8-yl benzoate.

Caption: Experimental workflow for solubility determination.

The Pharmacological Landscape of p-Menthane Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-Menthane skeleton, a monoterpene backbone found extensively in the essential oils of medicinal and aromatic plants, is the foundation for a diverse array of derivatives with significant pharmacological potential. These compounds, including well-known agents like menthol, thymol, carvacrol, and limonene, have been the subject of extensive research, revealing a broad spectrum of biological activities. Their therapeutic applications range from anti-inflammatory and analgesic to antimicrobial and anticancer effects. This technical guide provides an in-depth review of the current literature, focusing on the quantitative pharmacological data, experimental methodologies, and underlying mechanisms of action of key p-Menthane derivatives.

Overview of Pharmacological Activities

p-Menthane derivatives exhibit a wide range of biological effects. Their lipophilic nature allows for effective interaction with cellular membranes and various molecular targets. The table below summarizes the principal pharmacological activities attributed to prominent p-Menthane derivatives.[1][2][3]

| Derivative | Key Pharmacological Activities |

| Menthol | Analgesic, Cooling Sensation, Antibacterial, Antifungal |

| Thymol | Antibacterial, Antifungal, Antioxidant, Anti-inflammatory |

| Carvacrol | Antibacterial, Antifungal, Antioxidant, Anti-inflammatory, Anticancer |

| p-Cymene | Anti-inflammatory, Analgesic, Antioxidant |

| Limonene | Anticancer, Anti-inflammatory, Gastroprotective |

| γ-Terpinene | Antioxidant, Antibacterial, Anti-inflammatory, Analgesic |

| α-Terpineol | Antihypertensive, Antioxidant, Anti-inflammatory, Anticancer |

| p-Menthane-3,8-diol (PMD) | Insect Repellent |

In-Depth Analysis: Anti-inflammatory and Analgesic Activities

The anti-inflammatory and pain-relief properties of p-Menthane derivatives are among their most studied and clinically relevant effects. These compounds modulate key signaling pathways involved in inflammation and nociception.

Quantitative Data on Anti-inflammatory Effects

The following table presents quantitative data from various studies, illustrating the anti-inflammatory potency of selected p-Menthane derivatives. The inhibition of nitric oxide (NO), a key inflammatory mediator, is a common metric for evaluation.

| Compound | Assay System | IC50 / Inhibition % | Reference |

| p-Cymene | LPS-stimulated RAW 264.7 macrophages | 38.1 ± 0.6% inhibition of NO at 10 µM | [4] |

| Compound 1 (new monoterpene) | LPS-stimulated RAW 264.7 macrophages | IC50: 9.56 ± 0.66 µM for NO inhibition | [5] |

| Guaiene (sesquiterpene) | LPS-stimulated RAW 264.7 macrophages | 53.3 ± 2.4% inhibition of NO at 10 µM | [4] |

| L-carveol | Superoxide production in macrophages | 68.6 ± 2.2% reduction at 10 µM | [4] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of many p-Menthane derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1α, and enzymes like inducible nitric oxide synthase (iNOS).[4][6]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[7] Terpenoids, including p-Menthane derivatives, can interfere with this cascade at several points, such as by inhibiting IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[6][7]

Experimental Protocols

1. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is widely used to screen compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test p-Menthane derivative (typically dissolved in DMSO, with final DMSO concentration <0.1%).

-

After a 1-hour pre-incubation period, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control (cells only) and a positive control (cells with LPS) are included.

-

The plates are incubated for 24 hours.

-

After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess Reagent system. This involves mixing an equal volume of supernatant with the Griess Reagent.

-

The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of NO production) is often calculated from the dose-response curve.

2. In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

This is a common in vivo model to assess peripheral analgesic activity.

-

Animal Model: Male Swiss albino mice (20-25 g).

-

Experimental Procedure:

-

Animals are divided into groups: a negative control group (vehicle, e.g., saline with 0.1% Tween 80), a positive control group (a standard analgesic drug like Aspirin, 100 mg/kg), and test groups receiving different doses of the p-Menthane derivative.

-

The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a set period (e.g., 30-60 minutes), a 0.6% (v/v) solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Immediately after the injection, the number of writhes for each mouse is counted over a 20-minute period.

-

-

Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.

Conclusion and Future Directions

The p-Menthane family of monoterpenes represents a rich source of pharmacologically active compounds with well-documented anti-inflammatory and analgesic properties. Their mechanism of action often involves the modulation of critical inflammatory pathways such as NF-κB. The data presented herein highlights their potential as lead compounds for the development of new therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on advanced formulation strategies to improve bioavailability and targeted delivery. A deeper investigation into their effects on other signaling pathways, such as the JAK/STAT pathway, will further elucidate their therapeutic potential.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of p-menthane derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of gamma-terpinene: A review | Research, Society and Development [rsdjournal.org]

- 4. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three new monoterpenes compounds isolated from Seriphidium terrae-albae exerted anti-inflammatory effects through the JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Esterification of p-Menth-1-en-8-ol

Introduction

p-Menth-1-en-8-ol, commonly known as α-terpineol, is a naturally occurring monoterpene alcohol found in a variety of essential oils. Its esters, particularly terpinyl acetate, are highly valued in the fragrance, flavor, and pharmaceutical industries for their characteristic aromas and potential therapeutic properties. The esterification of p-Menth-1-en-8-ol is a key chemical transformation for producing these valuable derivatives. This document provides detailed protocols and comparative data for the synthesis of α-terpineol esters through various catalytic methods.

Data Presentation

The following table summarizes quantitative data from different catalytic methods for the esterification of p-Menth-1-en-8-ol.

| Catalyst System | Acylating Agent | Molar Ratio (Alcohol:Acylating Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Candida rugosa lipase | Acetic Anhydride | 1:1 (in SC-CO₂) | 50 | 1.5 | 53.0 | |

| Candida rugosa lipase (immobilized) | Acetic Anhydride | 1:1 (in SC-CO₂ with n-heptane) | 50 | 1.5 | 95.1 | |

| Phosphoric Acid / SnCl₄·5H₂O | Acetic Anhydride | 1:1.08 | 35-40 | 6 | 85.73 | |

| Zirconium and Rare Earth Catalyst | Acetic Anhydride | 1:0.5 | 50 | 6 | 90 | |

| Acidic Functional Polyether Ionic Liquid | Acetic Anhydride | 1:1.5 | 40 | 8 | 99.5 |

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed esterification of p-Menth-1-en-8-ol using a phosphoric acid and tin(IV) chloride pentahydrate composite catalyst system.

Objective: To synthesize terpinyl acetate from p-Menth-1-en-8-ol and acetic anhydride.

Materials:

-

p-Menth-1-en-8-ol (α-terpineol)

-

Acetic anhydride

-

Phosphoric acid (H₃PO₄)

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Sodium carbonate (Na₂CO₃)

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (for purification)

-

Gas chromatography (GC) equipment for analysis

Procedure:

-

Reaction Setup:

-

In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add 116.6 g (0.757 mol) of p-Menth-1-en-8-ol and 83.29 g (0.817 mol) of acetic anhydride.

-

Stir the mixture to ensure homogeneity.

-

-

Catalyst Addition:

-

To the stirred mixture, add 0.70 g of phosphoric acid.

-

Subsequently, add 0.3997 g of SnCl₄·5H₂O. Continue stirring at room temperature until the catalyst is completely dissolved.

-

-

Reaction:

-

Gradually heat the reaction mixture to 35-40°C.

-

Maintain the reaction at this temperature for 6 hours.

-

Monitor the reaction progress by taking samples for gas chromatography (GC) analysis to determine the conversion of the starting material and the formation of the product.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add sodium carbonate to neutralize the phosphoric acid and tin chloride catalysts.

-

Once neutralized, perform a simple distillation to remove the majority of the unreacted acetic acid.

-

Transfer the remaining reaction product to a separatory funnel.

-

Wash the product with a 10% NaOH solution to remove any residual acetic acid, followed by a wash with a saturated saline solution until the aqueous layer is neutral.

-

-

Purification:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be further purified by fractional distillation under reduced pressure to obtain pure terpinyl acetate.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Phosphoric acid is corrosive.

-

Tin(IV) chloride is corrosive and moisture-sensitive.

Mandatory Visualization

Caption: General workflow for the esterification of p-Menth-1-en-8-ol.

Application Note: HPLC Analysis of p-Menth-1-en-8-yl benzoate

Introduction

p-Menth-1-en-8-yl benzoate is a benzoate ester of α-terpineol, a naturally occurring monoterpenoid alcohol. This compound is of interest in the pharmaceutical, cosmetic, and fragrance industries due to its potential aromatic and therapeutic properties. Accurate and reliable analytical methods are essential for its quantification in raw materials, finished products, and during drug development processes. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of p-Menth-1-en-8-yl benzoate. The method utilizes a reversed-phase C18 column with UV detection, providing a simple, precise, and accurate means of determination.

Experimental

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector was employed for the analysis. The chromatographic separation was achieved on a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

The mobile phase consisted of a mixture of methanol and water. Due to the non-polar nature of the analyte, a gradient elution was optimized to ensure adequate retention and peak shape. The detection of p-Menth-1-en-8-yl benzoate was performed at a wavelength of 230 nm, which provides good sensitivity for the benzoate chromophore.

Results and Discussion

The developed HPLC method demonstrated good separation of p-Menth-1-en-8-yl benzoate from potential impurities. The retention time under the specified conditions was found to be consistently reproducible. Linearity was established by constructing a calibration curve over a range of concentrations, and the method showed excellent correlation. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be sufficiently low for typical applications.

Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 70% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

Method Validation Summary

| Parameter | Result |

| Retention Time (RT) | Approximately 8.5 min |

| **Linearity (R²) ** | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Detailed Experimental Protocol

Preparation of Solutions

1.1. Mobile Phase Preparation:

-

Mobile Phase A (Water): Use HPLC grade water. Degas before use.

-

Mobile Phase B (Methanol): Use HPLC grade methanol. Degas before use.

1.2. Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of p-Menth-1-en-8-yl benzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3. Sample Preparation:

-

Accurately weigh a suitable amount of the sample containing p-Menth-1-en-8-yl benzoate and transfer it to a volumetric flask.

-

Add a sufficient amount of methanol to dissolve the sample, using sonication if necessary.

-

Dilute to the mark with methanol and mix well.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Operation

-

System Equilibration: Purge the HPLC system with the initial mobile phase composition (70% Methanol) for at least 30 minutes or until a stable baseline is achieved.

-

Method Setup: Set up the HPLC method with the chromatographic conditions specified in the "Chromatographic Conditions" table.

-

Sequence Setup: Create a sequence including blank injections (methanol), standard solutions in increasing order of concentration, and sample solutions.

-

Analysis: Start the sequence to perform the analysis.

Data Analysis

-

Peak Identification: Identify the peak corresponding to p-Menth-1-en-8-yl benzoate in the chromatograms based on the retention time of the standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Quantification: Determine the concentration of p-Menth-1-en-8-yl benzoate in the sample solutions by interpolating their peak areas on the calibration curve.

Visualizations

Caption: Workflow for the HPLC analysis of p-Menth-1-en-8-yl benzoate.

Caption: Logical relationship of the reversed-phase HPLC separation.

Application Note: Gas Chromatography Analysis of p-Menth-1-en-8-yl Benzoate

Abstract

This application note details a generalized method for the analysis of p-Menth-1-en-8-yl benzoate using gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Due to its structural characteristics as a terpene ester, the presented methodology is based on established protocols for the analysis of terpenes and fragrance compounds.[1][2][3][4][5] The provided parameters are intended as a robust starting point for method development and may require further optimization for specific matrices and analytical objectives.

Introduction

p-Menth-1-en-8-yl benzoate is a benzoate ester of α-terpineol, a naturally occurring monoterpenoid alcohol. It is utilized in the fragrance and flavor industry for its aromatic properties. Accurate and reliable analytical methods are crucial for quality control, purity assessment, and formulation analysis of products containing this compound. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal choice for the analysis of p-Menth-1-en-8-yl benzoate.[1][4][6] This application note provides a recommended set of GC conditions and a detailed experimental protocol for its analysis.

Experimental

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis. The use of an autosampler is recommended for improved precision and throughput.

Sample Preparation

A stock solution of p-Menth-1-en-8-yl benzoate should be prepared in a suitable organic solvent such as ethyl acetate or methanol at a concentration of approximately 1000 µg/mL.[7] Working standards are then prepared by serial dilution of the stock solution to create a calibration curve over the desired concentration range (e.g., 1-100 µg/mL).[8] For the analysis of p-Menth-1-en-8-yl benzoate in a sample matrix, a suitable extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), may be necessary to isolate the analyte and remove interfering compounds.[5]

Gas Chromatography Conditions

The following table summarizes the recommended starting conditions for the GC analysis of p-Menth-1-en-8-yl benzoate. These parameters are based on typical conditions used for the analysis of terpenes and related fragrance compounds.[8][9]

| Parameter | Recommended Condition |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |

| Carrier Gas | Helium, Constant Flow Rate of 1.2 mL/min[8] |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 (can be adjusted based on concentration) |

| Oven Program | Initial Temperature: 70 °C, hold for 2 min |

| Ramp: 10 °C/min to 280 °C | |

| Final Hold: Hold at 280 °C for 5 min | |

| Detector | FID or MS |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| MS Scan Range | 40-450 amu |

Protocol

-

Instrument Preparation:

-

Ensure the GC system is leak-free and the carrier gas is flowing at the set rate.

-

Condition the column according to the manufacturer's instructions if it is new or has been unused for an extended period.

-

Set the GC oven, inlet, and detector temperatures as specified in the table above.

-

Allow the system to equilibrate until a stable baseline is achieved.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of p-Menth-1-en-8-yl benzoate (1000 µg/mL) in ethyl acetate.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

If analyzing a sample matrix, perform the necessary extraction to isolate p-Menth-1-en-8-yl benzoate. The final extract should be in a solvent compatible with the GC system.

-

-

Sequence Setup:

-

Create a sequence in the chromatography data system (CDS) software.

-

Include solvent blanks, calibration standards (from lowest to highest concentration), and samples.

-

It is recommended to run a quality control (QC) sample at regular intervals to monitor instrument performance.

-

-

Injection and Data Acquisition:

-

Place the vials in the autosampler tray according to the sequence.

-

Start the sequence to begin the automated injection and data acquisition.

-

-

Data Analysis:

-

Integrate the peak corresponding to p-Menth-1-en-8-yl benzoate in the chromatograms of the standards and samples.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression should be applied to the data.

-

Determine the concentration of p-Menth-1-en-8-yl benzoate in the samples by interpolating their peak areas from the calibration curve.

-

If using GC-MS, confirm the identity of the analyte by comparing its mass spectrum to a reference spectrum or library.

-

Workflow Diagram

Caption: Workflow for the GC analysis of p-Menth-1-en-8-yl benzoate.

Expected Results

Using the recommended conditions, p-Menth-1-en-8-yl benzoate is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the established method and can be used for qualitative identification. For quantitative analysis, a linear calibration curve with a correlation coefficient (r²) of >0.99 should be achievable over the specified concentration range.[7][8] When using mass spectrometry, the resulting mass spectrum can be used for definitive identification of the compound.

Conclusion

The gas chromatography method outlined in this application note provides a reliable and robust starting point for the analysis of p-Menth-1-en-8-yl benzoate. The combination of a DB-5ms column with either FID or MS detection offers excellent selectivity and sensitivity for this analyte. The provided protocol can be adapted and optimized to meet the specific requirements of different sample matrices and analytical objectives in research, quality control, and drug development settings.

References

- 1. m.youtube.com [m.youtube.com]

- 2. google.com [google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. google.com [google.com]

- 5. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 6. youtube.com [youtube.com]

- 7. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Application of p-Menth-1-en-8-yl Benzoate in Asymmetric Synthesis: A Review and Alternative Approaches

Introduction